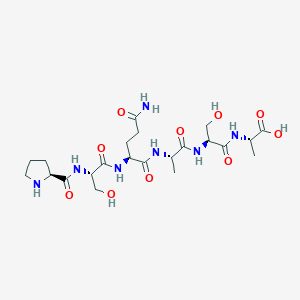![molecular formula C14H22N2O B14182774 N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine CAS No. 874888-71-8](/img/structure/B14182774.png)
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine is an organic compound with the molecular formula C12H18N2O. It is a derivative of oxan-4-amine, where the nitrogen atom is substituted with a 2-(4-aminophenyl)ethyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine typically involves the reaction of 4-nitrophenylethylamine with oxan-4-amine under reducing conditions. The reduction of the nitro group to an amino group is often achieved using hydrazine hydrate in the presence of a catalyst such as ferric trichloride hexahydrate and activated carbon . The reaction conditions are generally mild, and the process yields high-purity products suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize impurities and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as N-[2-(4-nitrophenyl)ethyl]-N-methyloxan-4-amine and N-[2-(4-acetylphenyl)ethyl]-N-methyloxan-4-amine .
Applications De Recherche Scientifique
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the modification of proteins and peptides to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets in the body. It acts as an acetylcholinesterase inhibitor, blocking the activity of the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death of the target organism.
Comparaison Avec Des Composés Similaires
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine can be compared with other similar compounds, such as:
N6-2-(4-Aminophenyl)ethyladenosine: This compound is a potent, non-selective adenosine receptor agonist with applications in cardiovascular research.
Acetamide, N-(4-aminophenyl)-: This compound is used in various chemical reactions and has similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as an acetylcholinesterase inhibitor, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
874888-71-8 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-[2-(4-aminophenyl)ethyl]-N-methyloxan-4-amine |
InChI |
InChI=1S/C14H22N2O/c1-16(14-7-10-17-11-8-14)9-6-12-2-4-13(15)5-3-12/h2-5,14H,6-11,15H2,1H3 |
Clé InChI |
KKSSJEWGMYYRHG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=C(C=C1)N)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


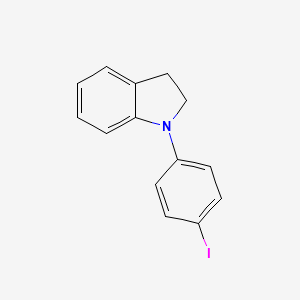
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)

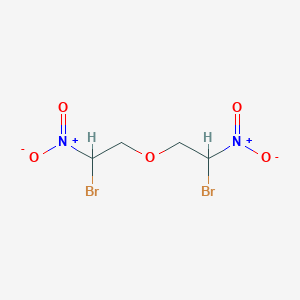

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
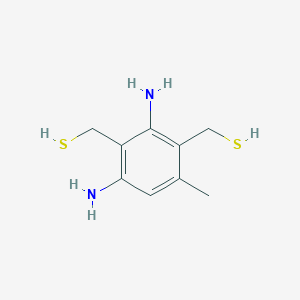
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
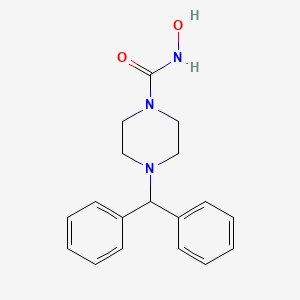

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
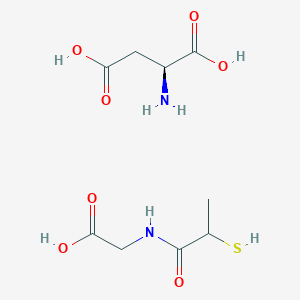
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
